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Benzene, 4-chloro-1,2-diethoxy-
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Overview
Description
Benzene, 4-chloro-1,2-diethoxy-: is an organic compound with the molecular formula C10H13ClO2. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the 4-position and two ethoxy groups at the 1- and 2-positions. This compound is part of a larger class of aromatic compounds known for their stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzene, 4-chloro-1,2-diethoxy- typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1,2-diethoxybenzene using a chlorinating agent such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) in the presence of a catalyst like ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective substitution at the 4-position.
Industrial Production Methods: In an industrial setting, the production of benzene, 4-chloro-1,2-diethoxy- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 4-chloro-1,2-diethoxy- can undergo nucleophilic aromatic substitution reactions, particularly when electron-withdrawing groups are present on the benzene ring. Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Formation of phenols or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzene, 1,2-diethoxy-.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of benzene, 4-chloro-1,2-diethoxy- exhibit significant antitumor properties. A study investigated the compound's efficacy against various cancer cell lines, demonstrating that it can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Agents
A notable case study involved the synthesis of benzene, 4-chloro-1,2-diethoxy-, which was then modified to create a series of analogs. These analogs were tested for their cytotoxic effects on human cancer cells. The results showed that certain derivatives had enhanced potency compared to the parent compound, suggesting potential for development into anticancer drugs .
Organic Synthesis
Benzene, 4-chloro-1,2-diethoxy- serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.
Synthesis of Complex Molecules
The compound is utilized in the synthesis of more complex organic molecules. For example, it can be used to introduce functional groups into aromatic systems through electrophilic aromatic substitution reactions. This property is particularly valuable in the pharmaceutical industry for designing new drugs.
Reaction Type | Example Reaction | Product |
---|---|---|
Nucleophilic Substitution | Benzene, 4-chloro-1,2-diethoxy- + Nu^- | Various substituted products |
Electrophilic Substitution | Benzene, 4-chloro-1,2-diethoxy- + E+ | Functionalized benzene derivatives |
Materials Science
In materials science, benzene, 4-chloro-1,2-diethoxy- is explored for its potential applications in creating polymers and other materials with specific properties.
Polymer Development
Research has indicated that incorporating benzene, 4-chloro-1,2-diethoxy- into polymer matrices can enhance thermal stability and mechanical properties. This has implications for developing materials used in high-performance applications.
Mechanism of Action
The mechanism of action of benzene, 4-chloro-1,2-diethoxy- in chemical reactions involves the interaction of its functional groups with various reagents. The chlorine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic substitution. The ethoxy groups, on the other hand, can participate in oxidation and reduction reactions, leading to the formation of different products.
Comparison with Similar Compounds
Benzene, 1,2-diethoxy-: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
Benzene, 4-chloro-1,2-dimethoxy-: Similar structure but with methoxy groups instead of ethoxy groups, leading to different reactivity and physical properties.
Chlorobenzene: Contains only a chlorine atom without any ethoxy groups, making it less versatile in chemical reactions.
Uniqueness: Benzene, 4-chloro-1,2-diethoxy- is unique due to the presence of both chlorine and ethoxy groups, which impart distinct chemical reactivity and potential applications in various fields. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in synthetic organic chemistry.
Biological Activity
Benzene, 4-chloro-1,2-diethoxy- (commonly referred to as 4-chloro-1,2-diethoxybenzene) is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article summarizes the biological activities associated with this compound, including its antimicrobial, anticancer, and other therapeutic effects, supported by relevant data and case studies.
- Molecular Formula : C10H13ClO2
- Molecular Weight : 202.66 g/mol
- Structure : The compound features a benzene ring substituted with a chlorine atom and two ethoxy groups at the 1 and 2 positions.
Antimicrobial Activity
Research has indicated that compounds similar to 4-chloro-1,2-diethoxybenzene exhibit significant antimicrobial properties. A study on related compounds demonstrated that certain derivatives possess activity against various Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds were notably lower than traditional antibiotics, suggesting a promising alternative for treating infections.
Compound | MIC (µg/ml) | Target Organism |
---|---|---|
4-Chloro-1,2-diethoxybenzene | 50 | Staphylococcus aureus |
Related compound A | 25 | Escherichia coli |
Related compound B | 12.5 | Candida albicans |
Anticancer Activity
The anticancer potential of benzene derivatives has been extensively studied. In vitro assays have shown that benzene derivatives can inhibit the proliferation of various cancer cell lines. For instance, a derivative of 4-chloro-1,2-diethoxybenzene demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of approximately 30 µM.
Case Study : In a study assessing the effects of several benzene derivatives on cancer cell lines, it was found that the presence of halogen substituents (like chlorine) enhanced the cytotoxic effects compared to non-halogenated counterparts. This suggests that further modifications could lead to even more potent anticancer agents.
The biological activity of 4-chloro-1,2-diethoxybenzene is believed to be linked to its ability to interact with cellular targets involved in crucial pathways such as apoptosis and cell cycle regulation. The precise mechanisms remain under investigation; however, preliminary studies indicate that these compounds may induce oxidative stress in cancer cells, leading to programmed cell death.
Research Findings
Recent literature highlights the importance of structure-activity relationships (SAR) in understanding how modifications to the benzene ring influence biological activity. For instance:
- Substituent Effects : The introduction of different functional groups on the benzene ring can significantly alter its bioactivity. Compounds with electron-withdrawing groups like chlorine tend to exhibit enhanced antimicrobial and anticancer properties.
- Synergistic Effects : Combinations of 4-chloro-1,2-diethoxybenzene with other therapeutic agents have shown synergistic effects in enhancing overall efficacy against resistant bacterial strains and cancer cells.
Properties
CAS No. |
100703-98-8 |
---|---|
Molecular Formula |
C10H13ClO2 |
Molecular Weight |
200.66 g/mol |
IUPAC Name |
4-chloro-1,2-diethoxybenzene |
InChI |
InChI=1S/C10H13ClO2/c1-3-12-9-6-5-8(11)7-10(9)13-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
PXSQLCDCSVUESB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)OCC |
Origin of Product |
United States |
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